Coagulin S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Coagulin S is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders. This compound is produced in an inactive form called coagulogen, which is then cleaved into the active form through a serine proteinase cascade .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Coagulin S is typically derived from the hemolymph of horseshoe crabs. The process involves the extraction of hemolymph, followed by the isolation of coagulogen. The coagulogen is then cleaved into this compound through a series of enzymatic reactions involving serine proteinases .

Industrial Production Methods

Industrial production of this compound involves the large-scale farming of horseshoe crabs and the extraction of their hemolymph. The hemolymph is then processed to isolate coagulogen, which is subsequently converted into this compound through enzymatic cleavage .

Analyse Des Réactions Chimiques

Types of Reactions

Coagulin S undergoes several types of reactions, including:

Oxidation: This compound can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.

Reduction: Reduction reactions can break these disulfide bonds, leading to the denaturation of the protein.

Substitution: This compound can undergo substitution reactions where specific amino acids are replaced, altering its function.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.

Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol are used to reduce disulfide bonds in this compound.

Enzymes: Serine proteinases are used to cleave coagulogen into this compound.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as cleaved peptides resulting from enzymatic reactions .

Applications De Recherche Scientifique

Coagulin S has a wide range of scientific research applications, including:

Mécanisme D'action

Coagulin S exerts its effects through a series of molecular interactions and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Pediocin AcH: A bacteriocin produced by Pediococcus acidilactici, similar in structure to coagulin S.

Pediocin PA-1: Another bacteriocin with a similar amino acid sequence to this compound.

Uniqueness of this compound

This compound is unique due to its role in the immune response of invertebrates and its application in the LAL test for endotoxin detection. Unlike pediocins, which are primarily antimicrobial peptides, this compound functions as a gel-forming protein that immobilizes invaders .

Propriétés

Numéro CAS |

619308-23-5 |

|---|---|

Formule moléculaire |

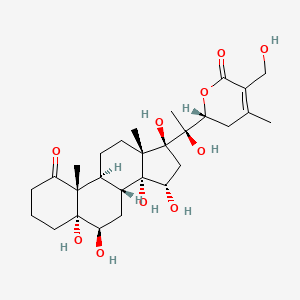

C28H42O10 |

Poids moléculaire |

538.6 g/mol |

Nom IUPAC |

(2R)-5-(hydroxymethyl)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,15,16-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H42O10/c1-14-10-21(38-22(33)15(14)13-29)25(4,34)27(36)12-20(32)28(37)17-11-19(31)26(35)8-5-6-18(30)24(26,3)16(17)7-9-23(27,28)2/h16-17,19-21,29,31-32,34-37H,5-13H2,1-4H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1 |

Clé InChI |

QIHKYOJKCDYVEC-ALBMBVGKSA-N |

SMILES isomérique |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO |

SMILES canonique |

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

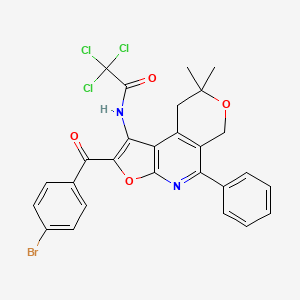

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

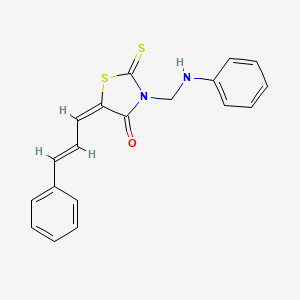

![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)